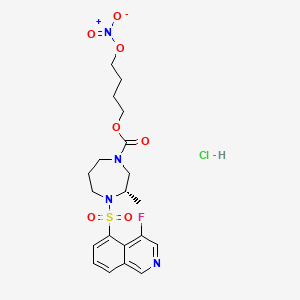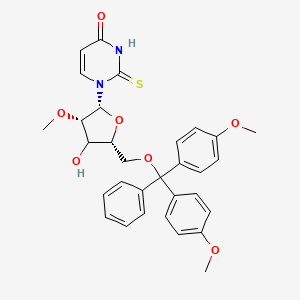
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its protective groups, which facilitate the synthesis of complex nucleic acid structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine typically involves the protection of the hydroxyl groups of uridine. The 4,4’-dimethoxytrityl (DMT) group is introduced to protect the 5’-hydroxyl group, while the 2’-hydroxyl group is methylated. The thiolation at the 2-position is achieved using thiolating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The DMT group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for DMT removal.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Free thiol derivatives.
Substitution: Deprotected nucleosides ready for further functionalization.
Aplicaciones Científicas De Investigación
5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine is widely used in:
Chemistry: As a building block in the synthesis of modified oligonucleotides.
Biology: In the study of RNA interference and gene silencing mechanisms.
Medicine: Potential therapeutic applications in antiviral and anticancer treatments.
Industry: Used in the production of synthetic RNA and DNA for research and diagnostic purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into oligonucleotides. The protective groups facilitate the stepwise synthesis of nucleic acids, allowing for the precise introduction of modifications. The thiol group can form disulfide bonds, which are crucial in stabilizing the three-dimensional structures of nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)thymidine
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine is unique due to the presence of both the DMT protective group and the thiol group. This combination allows for versatile chemical modifications and the formation of stable nucleic acid structures, making it a valuable tool in nucleic acid research .
Propiedades
Fórmula molecular |
C31H32N2O7S |
|---|---|
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C31H32N2O7S/c1-36-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(37-2)16-12-22)39-19-25-27(35)28(38-3)29(40-25)33-18-17-26(34)32-30(33)41/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,41)/t25-,27?,28+,29-/m1/s1 |
Clave InChI |
KWAXQCAGJXIZKB-BHZNCEKPSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H](O[C@@H](C1O)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=S |
SMILES canónico |
COC1C(C(OC1N2C=CC(=O)NC2=S)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




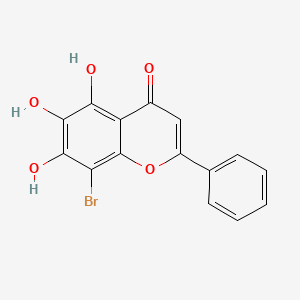


![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)

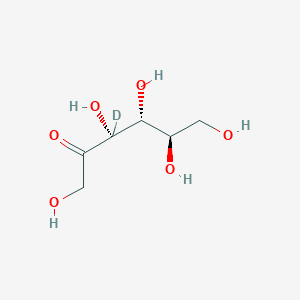
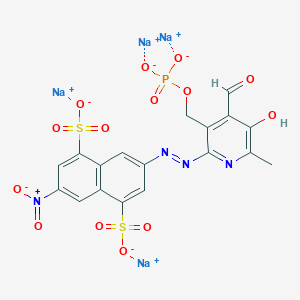

![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
